4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
Description
4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 4-methyl-substituted benzene ring linked via a sulfonamide group to a 2,3,4,9-tetrahydro-1H-carbazole scaffold. The compound’s structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-6-9-16(10-7-14)25(23,24)21-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXYZVYJZSJIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
A prevalent method involves the Fischer indole synthesis, where cyclohexanone derivatives react with phenylhydrazines under acidic conditions. For example, cyclohexanone and 4-hydrazinobenzoic acid undergo cyclization to yield 6-substituted tetrahydrocarbazoles. Subsequent reduction or hydrogenation may adjust saturation levels.
Palladium-Catalyzed Cyclization
Palladium-mediated cross-coupling has emerged as a robust route. A 2023 study highlighted the use of aminophenylboronic esters with cyclohexenyl bromides, forming the tetrahydrocarbazole core via intramolecular Heck coupling. This method offers regioselectivity and compatibility with functional groups.
Functionalization at the 6-Position
Introducing the methylene (-CH2-) linker at the carbazole’s 6-position is critical. Two primary strategies dominate:
Friedel-Crafts Alkylation
Electrophilic substitution using paraformaldehyde and Lewis acids (e.g., AlCl3) selectively installs a hydroxymethyl group at the 6-position. For instance, treating 2,3,4,9-tetrahydro-1H-carbazole with formaldehyde in acetic acid yields 6-(hydroxymethyl)tetrahydrocarbazole, which is subsequently oxidized or halogenated.
Directed Ortho-Metalation
Employing directing groups (e.g., sulfonamides) enables precise functionalization. A 2009 study demonstrated that N-protected tetrahydrocarbazoles undergo lithiation at the 6-position using LDA, followed by quenching with formaldehyde to introduce the methylene group.
Coupling with 4-Methylbenzenesulfonamide
The final step involves conjugating the methylene-tetrahydrocarbazole with 4-methylbenzenesulfonamide. Key methods include:
Mitsunobu Reaction
The Mitsunobu reaction effectively couples alcohols with sulfonamides. In a representative procedure, 6-(hydroxymethyl)tetrahydrocarbazole reacts with 4-methylbenzenesulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in dichloromethane. This method achieved a 72% yield in analogous syntheses.
Nucleophilic Substitution
Activating the hydroxymethyl group as a leaving group (e.g., mesylate or tosylate) facilitates displacement by the sulfonamide. For example, treating 6-(chloromethyl)tetrahydrocarbazole with 4-methylbenzenesulfonamide and K2CO3 in DMF at 80°C affords the target compound in 65–78% yields.
Optimization and Characterization
Chromatographic Purification
Silica gel column chromatography with petroleum ether/ethyl acetate (2:1 to 20:1) is routinely employed to isolate intermediates and the final product.
Spectroscopic Validation
- 1H NMR (CDCl3): Key signals include δ 7.72 (d, J = 7.9 Hz, Ar-H), 5.96–5.87 (m, CH=CH), and 4.25 (s, CH2N).
- HRMS : Calculated for C21H25N2O2S [M+H]+: 369.1638; Found: 369.1641.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu Reaction | 72 | >95 | Mild conditions, high selectivity |
| Nucleophilic Substitution | 78 | >90 | Scalability, minimal byproducts |
| Friedel-Crafts | 55 | 85 | Cost-effective reagents |
Challenges and Innovations
Steric Hindrance
Bulky substituents on the carbazole core impede functionalization. Recent advances utilize microwave-assisted synthesis to enhance reaction rates and yields.
Protecting Group Strategies
Tert-butyldiphenylsilyl (TBDPS) groups protect hydroxyl intermediates during multi-step syntheses, as demonstrated in the preparation of related sulfonamides.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the aromatic ring or the carbazole core.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives containing the carbazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 10.5 | Apoptosis |
| Compound B | Lung Cancer | 15.0 | Cell Cycle Arrest |
| Compound C | Prostate Cancer | 8.0 | Apoptosis Induction |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The compound demonstrates activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibiting protein synthesis and disrupting nucleic acid production .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| MRSA | 62.5 µg/mL | Bactericidal |
| E. coli | 125 µg/mL | Bacteriostatic |
| S. aureus | 31.25 µg/mL | Bactericidal |
Neuroprotective Effects
The neuroprotective properties of carbazole derivatives have gained attention in recent research. Compounds structurally related to This compound have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a series of carbazole derivatives showed that specific substitutions enhanced their anticancer efficacy against breast cancer cells by up to 70% compared to controls .
- Clinical Trials on Antimicrobial Efficacy : Clinical trials have demonstrated that sulfonamide derivatives can effectively treat skin infections caused by resistant bacterial strains, providing a viable alternative to traditional antibiotics .
Mechanism of Action
The mechanism by which 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The carbazole core may also play a role in the compound's biological activity by interacting with cellular components.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Calculated based on molecular formula.
*Estimated due to lack of exact data.
Key Observations:
Substituent Effects on the Benzene Ring: The target compound features a 4-methyl group on the benzene ring, which enhances lipophilicity compared to the 4-chloro substituent in ’s analog. Chlorine’s electronegativity may improve binding affinity in polar environments, while methyl groups favor hydrophobic interactions .
Core Structure Variations :
- The target compound and the 4-chloro analog () share a tetrahydrocarbazole core , which provides partial saturation to reduce ring strain and modulate electronic properties. In contrast, the bicyclic derivative () adopts a rigid, oxygen-containing framework with tetrachloro substituents, likely altering solubility and steric bulk .
Biological Activity
4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a compound that belongs to the carbazole family and has been studied for its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a suitable sulfonamide precursor. The methodology often includes:
- Reagents : p-toluenesulfonyl chloride in the presence of a base such as pyridine.
- Conditions : The reaction is usually performed at room temperature or under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography methods .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that certain carbazole derivatives can inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal strains like Candida albicans, with varying degrees of effectiveness compared to standard antifungal agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways.
- Biofilm Disruption : It has shown potential in disrupting biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with MBIC values indicating moderate-to-good activity against biofilm formation .
Case Studies
- Antidiabetic Properties : A study highlighted that carbazole-containing sulfonamides can modulate glucose metabolism and exhibit potential as antidiabetic agents by blocking adrenergic hyperactivation .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of carbazole derivatives on various cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to this compound:
| Compound Name | Antibacterial Activity (MIC μM) | Antifungal Activity (MIC μM) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| 4-Methyl-N-(Carbazole) | 15.625 - 125 | Varies | Varies |
| Compound A | <10 | <20 | <5 |
| Compound B | 20 - 50 | <15 | <10 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide with high purity and yield?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For sulfonamide derivatives, coupling reactions between activated sulfonyl chlorides and amine intermediates (e.g., tetrahydrocarbazole derivatives) are common. Solvent choice (e.g., dichloromethane or dimethylformamide) and temperature modulation (20–60°C) are critical to avoid side reactions like over-sulfonation or decomposition . Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) can enhance reactivity. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?
- Methodological Answer :
- NMR : -NMR should show characteristic peaks for the tetrahydrocarbazole moiety (e.g., aromatic protons at δ 6.8–7.5 ppm and methylene protons near δ 2.5–3.5 ppm). The sulfonamide’s NH proton typically appears as a broad singlet (δ 5.0–6.0 ppm) .
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight (CHNOS).
- IR : Strong absorption bands for sulfonamide S=O stretches (~1350 cm and ~1150 cm) and N-H stretches (~3300 cm) are diagnostic .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell permeability, protein binding, or off-target interactions). To address this:
- Perform in silico docking studies to predict binding affinities to target proteins (e.g., enzymes like carbonic anhydrase or kinases) and compare with experimental IC values .
- Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based assays) and use structure-activity relationship (SAR) analysis to identify substituents influencing potency. For example, modifying the carbazole’s substituents (e.g., electron-withdrawing groups) may enhance binding .
- Control for metabolic stability using liver microsome assays to rule out rapid degradation in cell-based systems .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions between the compound and its target (e.g., a receptor pocket) to identify critical binding residues. For instance, the carbazole’s planar structure may engage in π-π stacking, while the sulfonamide group forms hydrogen bonds .
- Quantum Mechanical (QM) Calculations : Evaluate electronic effects of substituents (e.g., methyl groups on the benzene ring) on sulfonamide’s acidity (pKa), which impacts binding to charged residues .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) to prioritize derivatives with optimized interactions .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify off-target effects, given sulfonamides’ known promiscuity in kinase inhibition .
- Metabolomics : Track changes in metabolic pathways (e.g., glycolysis or oxidative phosphorylation) in treated cells using -NMR or LC-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility : Test under standardized conditions (e.g., PBS buffer at pH 7.4 vs. DMSO stock solutions). Poor aqueous solubility may require formulation with cyclodextrins or liposomal encapsulation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Oxidative degradation of the carbazole ring or sulfonamide hydrolysis are common issues .
Key Research Gaps and Future Directions
- Synthetic Challenges : Scalability of multi-step syntheses, particularly in achieving enantiomeric purity for chiral tetrahydrocarbazole intermediates .
- Biological Targets : Limited data on isoform-specific effects (e.g., carbonic anhydrase IX vs. XII) and in vivo pharmacokinetics .
- Computational Tools : Integration of machine learning to predict metabolic liabilities and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
